molecular formula C32H29NNaO5 B609735 Olodanrigan sodium CAS No. 1316755-17-5

Olodanrigan sodium

Cat. No.: B609735
CAS No.: 1316755-17-5
M. Wt: 530.6 g/mol
InChI Key: SGCPHTRAUCIISX-YCBFMBTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Olodanrigan sodium involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Olodanrigan sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Olodanrigan sodium has a wide range of scientific research applications, including:

Mechanism of Action

Olodanrigan sodium exerts its effects by antagonizing the angiotensin II type 2 receptor. This receptor is involved in various cellular processes, including vasoconstriction and pain signaling. By blocking this receptor, this compound inhibits the activation of downstream signaling pathways such as p38 and p42/p44 MAPK, leading to reduced neuronal hyperexcitability and pain .

Comparison with Similar Compounds

Properties

CAS No.

1316755-17-5

Molecular Formula

C32H29NNaO5

Molecular Weight

530.6 g/mol

IUPAC Name

sodium;(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C32H29NO5.Na/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22;/h2-18,27,29H,19-21H2,1H3,(H,35,36);/t27-;/m0./s1

InChI Key

SGCPHTRAUCIISX-YCBFMBTMSA-N

Isomeric SMILES

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na]

SMILES

COC1=C(C2=C(CN(C(C2)C(=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na+]

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EMA401;  EMA-401;  EMA 401;  EMA401 sodium;  PD-126055;  PD 126055;  PD126055;  Olodanrigan sodium.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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